1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid
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Overview
Description
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol This compound features a pyrazole ring substituted with a benzyl group and two carboxylic acid groups at the 4 and 5 positions
Preparation Methods
The synthesis of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the cyclocondensation of hydrazine with a suitable dicarboxylic acid precursor. One common method includes the reaction of benzylhydrazine with maleic anhydride under controlled conditions to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine, maleic anhydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid: This compound has carboxylic acid groups at the 3 and 5 positions instead of the 4 and 5 positions.
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound features a boronic acid ester group instead of carboxylic acid groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O4 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-benzylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)9-6-13-14(10(9)12(17)18)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI Key |
OUPYAWYNHZMMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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